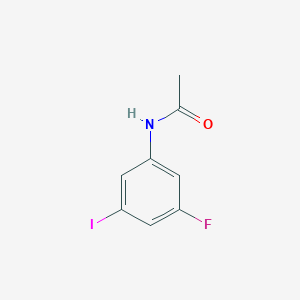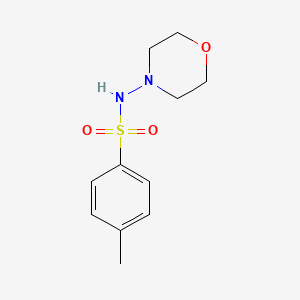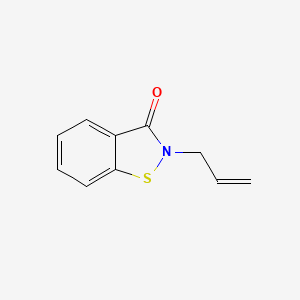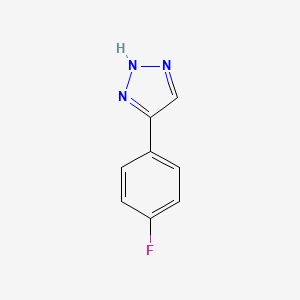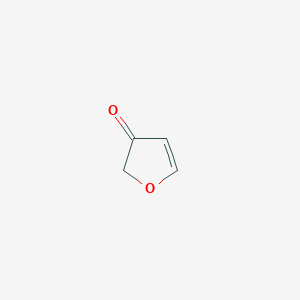
3(2H)-Furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(2H)-Furanone, also known as butenolide, is a heterocyclic organic compound with a five-membered ring structure containing four carbon atoms and one oxygen atom. This compound is notable for its presence in various natural products and its significant biological activities. It serves as a core structure in many natural products with potent biological activities, which has driven extensive research into its synthesis and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Furanone can be achieved through several methods, including catalytic, asymmetric, and biosynthetic approaches. One common method involves the cyclization of γ-hydroxybutenolides under acidic conditions. Another approach is the oxidation of furfural derivatives using oxidizing agents like hydrogen peroxide or peracids .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic oxidation of furfural, a readily available biomass-derived compound. This process is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3(2H)-Furanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form maleic anhydride or other dicarboxylic acids.
Reduction: Reduction of this compound can yield γ-butyrolactone.
Substitution: Electrophilic substitution reactions can occur at the α-position of the furanone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products Formed
Oxidation: Maleic anhydride, dicarboxylic acids.
Reduction: γ-Butyrolactone.
Substitution: Halogenated furanones, nitrofuranones.
Scientific Research Applications
3(2H)-Furanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Medicine: Potential therapeutic agent due to its anti-inflammatory and anticancer activities.
Industry: Used in the synthesis of fragrances, flavors, and agrochemicals.
Mechanism of Action
The biological activity of 3(2H)-Furanone is attributed to its ability to interact with various molecular targets and pathways. It can inhibit the growth of microorganisms by disrupting their cell membranes and interfering with essential metabolic processes. In cancer cells, this compound induces apoptosis by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone: Another heterocyclic compound with a similar ring structure but containing nitrogen atoms.
Pyrazole: A five-membered ring compound with two nitrogen atoms.
Indole: Contains a fused benzene and pyrrole ring, exhibiting diverse biological activities.
Uniqueness
3(2H)-Furanone is unique due to its versatile reactivity and wide range of biological activities. Unlike pyridazinone and pyrazole, which are primarily known for their pharmaceutical applications, this compound finds applications in various fields, including chemistry, biology, medicine, and industry .
Properties
CAS No. |
3511-31-7 |
|---|---|
Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
3,4-diethyl-2-methyl-1H-pyrrole |
InChI |
InChI=1S/C9H15N/c1-4-8-6-10-7(3)9(8)5-2/h6,10H,4-5H2,1-3H3 |
InChI Key |
BFAJXGPKXUFZGX-UHFFFAOYSA-N |
SMILES |
C1C(=O)C=CO1 |
Canonical SMILES |
CCC1=CNC(=C1CC)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


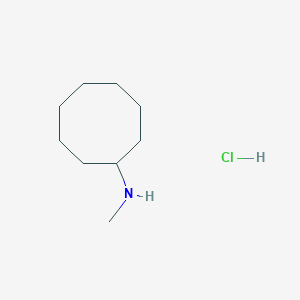
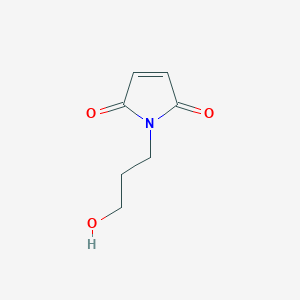
![1,3-diethyl 2-{[4-(dimethylamino)phenyl]methylidene}propanedioate](/img/structure/B3189698.png)
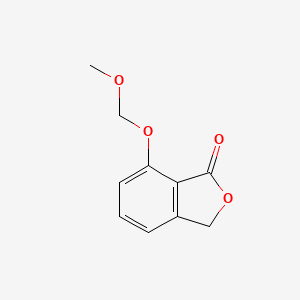

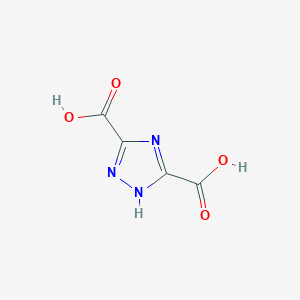


![2-[(2-Methoxyethyl)amino]ethan-1-ol](/img/structure/B3189732.png)

